molecular formula C19H25BO4 B6342709 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate CAS No. 2121513-44-6

3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate

Cat. No.: B6342709
CAS No.: 2121513-44-6
M. Wt: 328.2 g/mol
InChI Key: LTESOIPVWJPSCM-UHFFFAOYSA-N
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Description

This compound is a cyclohexene derivative functionalized with two key groups:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A boronic ester group commonly used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation .
  • 1-Benzoate: A benzoyl ester that enhances stability and modifies solubility compared to free alcohols.

While direct synthesis data for this compound are absent in the provided evidence, its structural analogues and reaction pathways suggest it can be synthesized via hydrogenation of aromatic precursors (e.g., benzene derivatives with boronic ester and benzoate groups) using Rh/Al₂O₃ catalysts, followed by esterification .

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BO4/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)22-17(21)14-8-6-5-7-9-14/h5-10,16H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTESOIPVWJPSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136100
Record name 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-44-6
Record name 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate typically involves the reaction of 3-cyclohexen-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine . The product is then purified through standard techniques such as column chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The benzoate ester can undergo hydrolysis to release the active cyclohexenol moiety, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Structural Analogues with Boronic Ester Groups

Table 1: Key Boronic Ester-Containing Cyclohexene Derivatives
Compound Name Substituents Yield Key Properties Reference
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl)silane Boronic ester + trimethylsilyl 95% High-yield liquid; Suzuki coupling
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol Boronic ester + hydroxyl N/A Similar backbone; lower stability
Target Compound (1-Benzoate derivative) Boronic ester + benzoate N/A Enhanced stability; lipophilic

Key Observations :

  • The trimethylsilyl derivative (95% yield) demonstrates superior synthetic efficiency compared to brominated analogues (e.g., 2ac, 46% yield) .
  • The hydroxyl analogue () lacks the benzoate group, making it more reactive but less stable under acidic/basic conditions.

Ester-Functionalized Cyclohexene Derivatives

Key Observations :

  • Acetate esters (e.g., ) are volatile and used in fragrances, whereas benzoate esters offer higher molecular weight and stability for synthetic chemistry.
  • β-Bisabolol () shares a cyclohexenol backbone but lacks boronic esters, limiting its utility in cross-coupling reactions.

Boronic Ester Derivatives in Heterocyclic Systems

Table 3: Boronic Esters in Heterocycles
Compound Name Heterocycle Yield Application Reference
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one Chromanone N/A Fluorescent probes; drug discovery
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Benzonitrile N/A Electron-deficient Suzuki substrates
Target Compound Cyclohexene N/A Hybrid scaffold for bifunctional ligands

Key Observations :

  • Chromanone and benzonitrile derivatives () highlight the versatility of boronic esters in electron-deficient systems, whereas the target compound’s cyclohexene backbone may offer conformational flexibility in catalysis.

Biological Activity

3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate (CAS Number: 2121513-44-6) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25BO3. Its structure features a cyclohexene ring with a boronate ester moiety and a benzoate group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-Cyclohexen-1-ol derivatives exhibit significant antimicrobial activity. For instance, the presence of the dioxaborolane moiety is known to enhance the compound's ability to inhibit bacterial growth. In vitro tests have shown that derivatives can effectively target Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
3-Cyclohexen-1-ol DerivativeS. epidermidis16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using human cancer cell lines such as HeLa and MCF-7, researchers found that certain derivatives exhibit selective cytotoxicity without significantly affecting normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa15>10
MCF-720>8
Normal Fibroblasts>100-

The biological activity of 3-Cyclohexen-1-ol derivatives may be attributed to their ability to interact with cellular membranes and inhibit key metabolic pathways. The boronate group is particularly notable for its role in forming reversible covalent bonds with diols in biomolecules, potentially disrupting cellular functions.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various boron-containing compounds. The study demonstrated that modifications on the cyclohexene core could lead to enhanced potency against specific cancer types while maintaining low toxicity levels.

Case Study Highlights:

  • Synthesis : The compound was synthesized through a multi-step reaction involving cyclization and boronation.
  • Biological Evaluation : In vivo studies showed promising results in tumor regression in mouse models when treated with the compound.

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